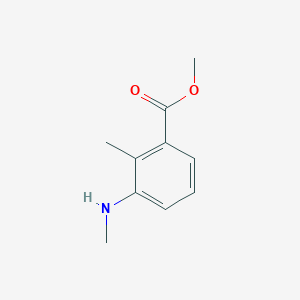

Methyl 2-methyl-3-(methylamino)benzoate

Descripción

Methyl 2-methyl-3-(methylamino)benzoate is a substituted benzoate ester characterized by a methyl group at position 2, a methylamino group at position 3, and a methoxy carbonyl group at position 1 of the benzene ring.

Propiedades

IUPAC Name |

methyl 2-methyl-3-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-8(10(12)13-3)5-4-6-9(7)11-2/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHGOYWMVJYXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149388-16-8 | |

| Record name | methyl 2-methyl-3-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-(methylamino)benzoate can be synthesized through the methylation of methyl anthranilate or by esterification of N-methylanthranilic acid . The typical synthetic route involves the reaction of methyl anthranilate with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl 2-methyl-3-(methylamino)benzoate involves large-scale methylation reactions using methylating agents like dimethyl sulfate or methyl iodide. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is isolated through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-3-(methylamino)benzoate undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Aplicaciones Científicas De Investigación

Methyl 2-methyl-3-(methylamino)benzoate is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the manufacture of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 2-methyl-3-(methylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- The trifluoromethyl derivative (XLogP3 = 2.5) exhibits higher lipophilicity than the methoxy or hydroxy analogs, impacting solubility and membrane permeability .

Functional and Industrial Relevance

- Agrochemicals : Unlike sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester), which are herbicides targeting plant acetolactate synthase, the target compound lacks the triazine or sulfonylurea moieties critical for pesticidal activity . Its applications may instead lie in intermediate synthesis.

- Pharmaceuticals: Methylamino-substituted benzoates are precursors in drug design, particularly for kinase inhibitors or antimicrobial agents. The trifluoromethyl analog’s enhanced stability and lipophilicity make it more suited for bioactive molecule development .

Actividad Biológica

Methyl 2-methyl-3-(methylamino)benzoate, an organic compound with the molecular formula C10H13NO2, has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological mechanisms, effects on cellular processes, and potential applications in medicine and industry.

Overview of the Compound

Methyl 2-methyl-3-(methylamino)benzoate is a derivative of benzoic acid characterized by a methyl group and a methylamino group attached to the benzene ring. Its structural properties contribute to its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.

The biological activity of Methyl 2-methyl-3-(methylamino)benzoate is primarily mediated through its interactions with various molecular targets:

- Cell Signaling Pathways : The compound influences cell function by modulating specific signaling pathways, which can lead to alterations in gene expression and cellular metabolism. It has been shown to affect pathways involved in inflammation and metabolic regulation.

- Enzyme Interactions : At the molecular level, Methyl 2-methyl-3-(methylamino)benzoate can act as either an enzyme inhibitor or activator. Its ability to bind to specific enzymes is crucial for its biochemical effects, impacting metabolic pathways significantly.

- Transport and Distribution : The compound's transport within cells is facilitated by specific transporters, influencing its localization and accumulation in various cellular compartments.

Cellular Effects

Methyl 2-methyl-3-(methylamino)benzoate exhibits profound effects on different cell types:

- Dosage Effects : In animal models, the compound's effects vary significantly with dosage. Low doses may enhance metabolic pathways and improve cellular function, while high doses can lead to toxic effects such as metabolic disruptions and potential organ damage.

- Temporal Stability : The stability of Methyl 2-methyl-3-(methylamino)benzoate under laboratory conditions affects its long-term biological activity. Research indicates that while it remains stable under certain conditions, degradation over time can alter its efficacy.

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that Methyl 2-methyl-3-(methylamino)benzoate can modulate inflammatory responses in macrophage cell lines. For instance, transcript levels of pro-inflammatory cytokines like TNF-α were significantly reduced upon treatment with this compound.

- Animal Models : In vivo experiments have shown that administration of Methyl 2-methyl-3-(methylamino)benzoate at varying doses results in differential impacts on metabolic processes. Low doses were associated with improved glucose metabolism, while higher doses led to adverse effects on liver function.

Comparative Analysis

To better understand the biological activity of Methyl 2-methyl-3-(methylamino)benzoate, a comparison with similar compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.